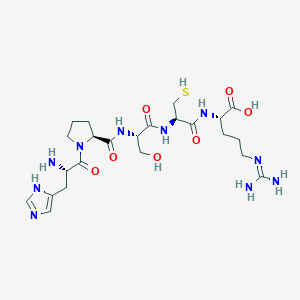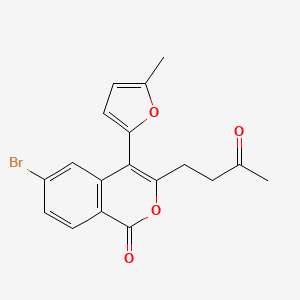
6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one is an organic compound that belongs to the class of isochromen-1-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, furan, and isochromenone moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can be achieved through multi-step organic synthesis. A typical synthetic route may involve:
Bromination: Introduction of the bromine atom into the isochromenone ring.
Furan Ring Formation: Synthesis of the furan ring with a methyl substituent.
Coupling Reaction: Coupling of the furan ring with the isochromenone derivative.
Ketone Introduction: Introduction of the 3-oxobutyl group through a suitable reaction such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or furan moieties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Lacks the bromine atom.
6-bromo-4-(furan-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Lacks the methyl group on the furan ring.
6-bromo-4-(5-methylfuran-2-yl)-3-(butyl)-1H-isochromen-1-one: Lacks the ketone group.
Uniqueness
The presence of the bromine atom, methyl-substituted furan ring, and 3-oxobutyl group in 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
917571-25-6 |
|---|---|
Molecular Formula |
C18H15BrO4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15BrO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)14-9-12(19)5-6-13(14)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
VEZASLHNTORBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=C(C=C3)Br)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
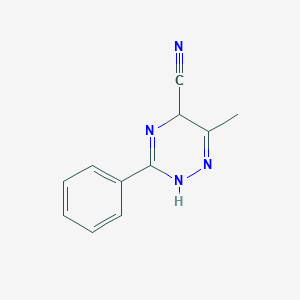
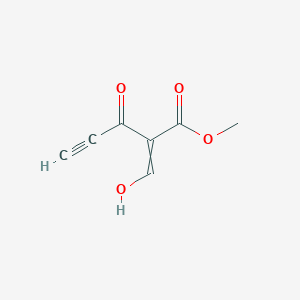
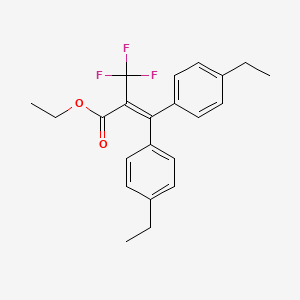
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
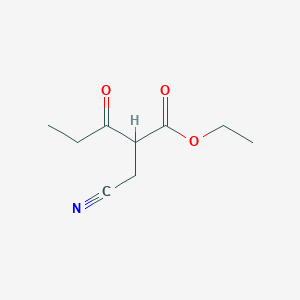
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
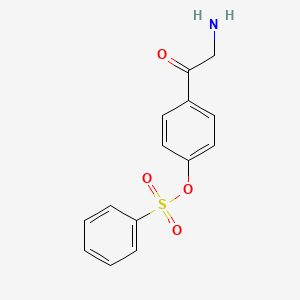
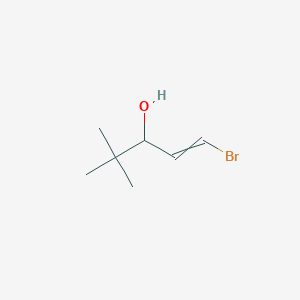
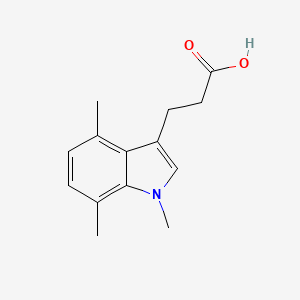
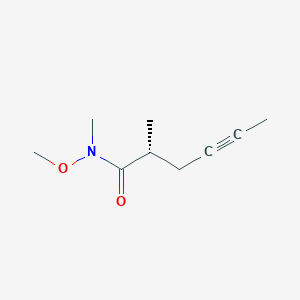
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
